Structural Identity Verified by 2D NMR: Desferriferribactin vs. Ferribactin Iron-Loaded State Differentiation
The primary structure of desferriferribactin (iron-free form) was definitively elucidated using 2D NMR spectroscopic methods and compared directly with ferribactin (iron-loaded form). The structural determination of desferriferribactin 13525 from Pseudomonas fluorescens ATCC 13525 grown under iron-deficient conditions establishes the iron-free baseline that is essential for understanding iron coordination site geometry [1].
| Evidence Dimension | Structural characterization via 2D NMR |
|---|---|
| Target Compound Data | Desferriferribactin: 2D NMR fully assigned; 13-membered cyclic peptide; Tyr/Dab amidine-type amino acid; iron-free state confirmed [1] [2] |
| Comparator Or Baseline | Ferribactin: Iron-loaded state; structural differences in iron coordination site geometry |
| Quantified Difference | Distinct NMR chemical shift patterns for residues adjacent to iron-binding site; ferribactin shows paramagnetic broadening effects absent in desferriferribactin |
| Conditions | Pseudomonas fluorescens ATCC 13525 cultured under iron-deficient conditions; 2D NMR (COSY, TOCSY, ROESY, HMQC, HMBC) at 500 MHz |
Why This Matters
Confirms procurement of the correct iron-free precursor rather than the iron-loaded ferribactin, which is essential for studies requiring the apo-siderophore state for iron-binding kinetics or biosynthetic precursor feeding experiments.
- [1] Hohlneicher U, Hartmann R, Taraz K, Budzikiewicz H. Struktur von Ferribactin aus Pseudomonas fluorescens ATCC 13525. Z Naturforsch. 1992;47(11):1633-1638. View Source
- [2] Linget C, Stylianou DG, Dell A, Wolff RE, Piémont Y, Abdallah MA. Bacterial siderophores: the structure of a desferriferribactin produced by Pseudomonas fluorescens ATCC 13525. Tetrahedron Lett. 1992;33(27):3851-3854. View Source
